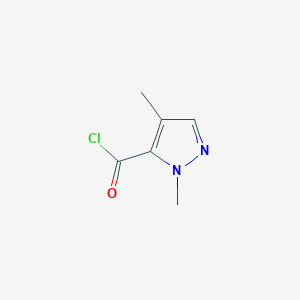

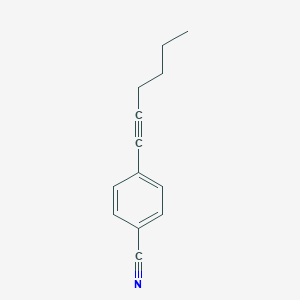

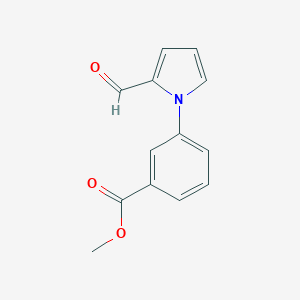

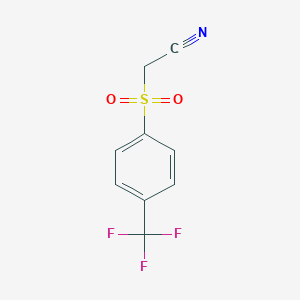

3-(2-甲酰基-1H-吡咯-1-基)苯甲酸甲酯

描述

Synthesis Analysis

The synthesis of compounds related to methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate often involves multicomponent reactions or substitution reactions. For instance, boric acid ester intermediates with benzene rings, similar to the target compound, can be obtained through a three-step substitution reaction. These processes are crucial for creating compounds with specific structural features for further applications in organic synthesis (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is often confirmed through spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses through X-ray diffraction and density functional theory (DFT) calculations reveal detailed insights into the molecular geometry, optimizing the understanding of these compounds' physicochemical properties (Huang et al., 2021).

Chemical Reactions and Properties

Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate and its derivatives undergo various chemical reactions, including multicomponent reactions that allow for efficient preparation of complex molecules. These reactions are pivotal for the synthesis of compounds with potential pharmacological activities, showcasing the compound's versatility as a precursor in organic synthesis (Soleimani & Zainali, 2011).

Physical Properties Analysis

The physical properties of related compounds, such as their crystal structure and conformation, are determined through X-ray diffraction and DFT studies. These analyses provide valuable information on the stability and conformation of the molecules, which is crucial for understanding their behavior in various chemical reactions and potential applications in organic synthesis (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate derivatives, are significantly influenced by their molecular structure. Studies involving DFT and spectroscopic analyses help in elucidating these properties, which are essential for their application in the synthesis of heterocyclic compounds with various pharmacological activities (Soleimani & Zainali, 2011).

科学研究应用

抗菌活性

吡咯并嘧啶衍生物已显示出抗菌特性。这些化合物对细菌、真菌和其他微生物表现出抑制作用。 研究人员正在调查它们作为新型抗生素或抗真菌剂的潜力 .

抗炎特性

一些吡咯并嘧啶衍生物显示出抗炎活性。 这些分子可以调节炎症途径,使其在炎症性疾病和病症中具有相关性 .

抗病毒作用

某些吡咯并嘧啶衍生物表现出抗病毒特性。 这些化合物可以进一步探索它们在对抗病毒感染方面的潜力 .

抗氧化能力

吡咯并嘧啶可能充当抗氧化剂,清除自由基并保护细胞免受氧化应激。 它们的抗氧化特性使它们成为治疗干预的诱人候选者 .

抗肿瘤潜力

研究人员一直在研究吡咯并嘧啶衍生物作为潜在的抗肿瘤剂。这些化合物可能会干扰癌细胞的生长、增殖或存活途径。 需要进一步的研究来阐明它们的行动机制 .

激酶抑制

一些吡咯并嘧啶衍生物专门靶向激酶,激酶在细胞信号通路中起着至关重要的作用。 这些化合物在与激酶相关疾病相关的药物发现工作中可能很有价值 .

虽然吡咯并嘧啶衍生物的确切作用机制仍未完全明了,但它们的多样生物活性值得持续探索。 药物化学研究人员可以使用这些信息来设计和合成针对各种疾病的新线索 . 如果你想了解更多细节或其他应用,请随时提问!😊

属性

IUPAC Name |

methyl 3-(2-formylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-5-11(8-10)14-7-3-6-12(14)9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDIMIWDNJGXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589723 | |

| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168618-86-8 | |

| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

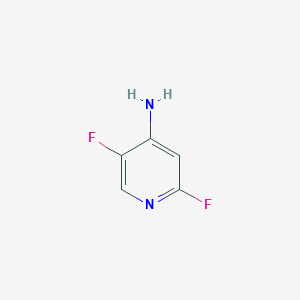

![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

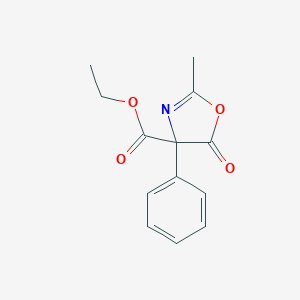

![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)

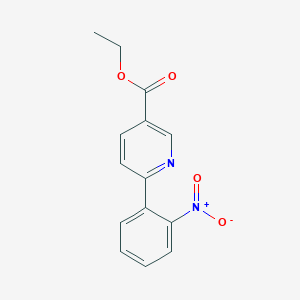

![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)